4-Ethyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-Ethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Biochemical Analysis
Biochemical Properties
It is known that pyrrole-2-carboxylic acid, a related compound, arises in nature by dehydrogenation of the amino acid proline . It also arises by carboxylation of pyrrole . The ethyl ester of this acid is readily prepared from pyrrole .
Cellular Effects
Indole derivatives, which are structurally similar to pyrroles, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It is known that pyrrole-2-carboxylic acid arises in nature by dehydrogenation of the amino acid proline . It also arises by carboxylation of pyrrole .
Metabolic Pathways
It is known that pyrrole-2-carboxylic acid arises in nature by dehydrogenation of the amino acid proline . It also arises by carboxylation of pyrrole .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of ethylamine with pyrrole-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
4-Ethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Ethyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Pyrrole-2-carboxylic acid: A closely related compound with similar chemical properties but lacking the ethyl group.
4-Methyl-1H-pyrrole-2-carboxylic acid: Another derivative with a methyl group instead of an ethyl group.
Indole-2-carboxylic acid: A structurally similar compound with an indole ring instead of a pyrrole ring.
Uniqueness: 4-Ethyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-ethyl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-5-3-6(7(9)10)8-4-5/h3-4,8H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYGJTNQRMZPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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